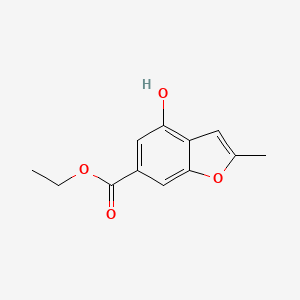
Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate
Descripción general
Descripción
Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate is an organic compound with the molecular formula C12H12O4 It is a derivative of benzofuran, a heterocyclic compound containing fused benzene and furan rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and ethyl acetoacetate.
Condensation Reaction: The initial step involves a condensation reaction between 4-hydroxybenzaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions, typically using hydrochloric acid, to form the benzofuran ring.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products:
Oxidation: Formation of 4-oxo-2-methylbenzofuran-6-carboxylate.
Reduction: Formation of ethyl 4-hydroxy-2-methylbenzofuran-6-methanol.
Substitution: Formation of ethyl 4-alkoxy-2-methylbenzofuran-6-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential as a lead compound in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials, including polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress.
Chemical Reactions: The compound’s reactivity is influenced by the electron-donating and withdrawing effects of its functional groups, affecting its behavior in various chemical transformations.
Comparación Con Compuestos Similares
Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate can be compared with other benzofuran derivatives:
Ethyl 4-hydroxybenzofuran-6-carboxylate: Lacks the methyl group at the 2-position, which may affect its reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, potentially influencing its solubility and reactivity.
4-Hydroxy-2-methylbenzofuran-6-carboxylic acid: The free carboxylic acid form, which may have different solubility and reactivity compared to the ester derivatives.
Propiedades
IUPAC Name |
ethyl 4-hydroxy-2-methyl-1-benzofuran-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-3-15-12(14)8-5-10(13)9-4-7(2)16-11(9)6-8/h4-6,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMIJABWOZOAAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=C(OC2=C1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467856 | |
| Record name | ETHYL 4-HYDROXY-2-METHYLBENZOFURAN-6-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
894779-28-3 | |
| Record name | ETHYL 4-HYDROXY-2-METHYLBENZOFURAN-6-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
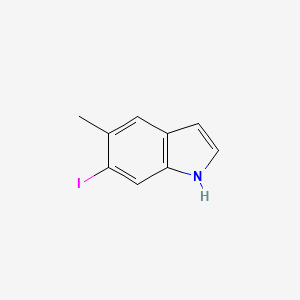
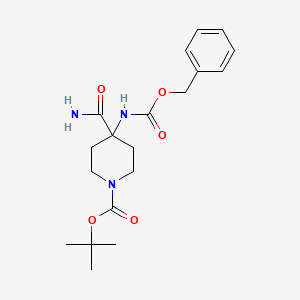
![(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid](/img/structure/B1313267.png)
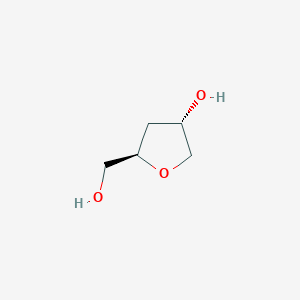
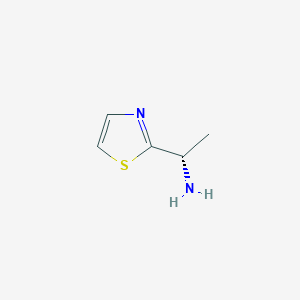
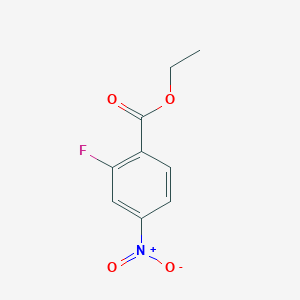

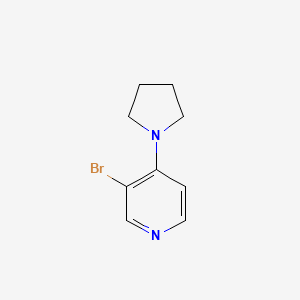
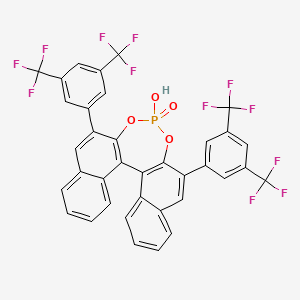
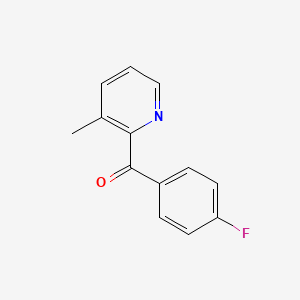
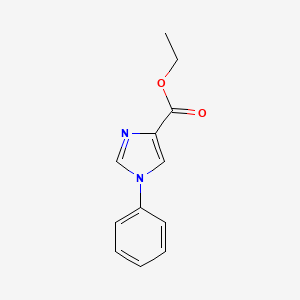
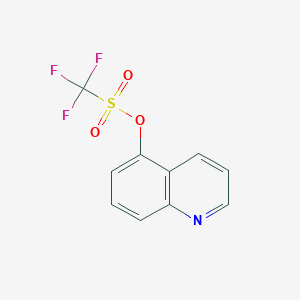
![N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B1313291.png)
![3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine](/img/structure/B1313297.png)
